molecular formula C10H11NO B176522 3-(2-Methoxyphenyl)propanenitrile CAS No. 145851-06-5

3-(2-Methoxyphenyl)propanenitrile

Cat. No. B176522
M. Wt: 161.2 g/mol
InChI Key: NSDFFKLRIYOAFO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propanenitrile is a chemical compound with the molecular formula C10H11NO . It is a derivative of propanenitrile, which has a methoxyphenyl group attached to the third carbon .


Synthesis Analysis

The synthesis of 3-(2-Methoxyphenyl)propanenitrile and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives through a base-catalysed condensation reaction . Another study reported the synthesis of nitriles through an SN2 reaction between a bromide and sodium cyanide .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenyl)propanenitrile can be analyzed using various spectroscopic techniques . The InChI code for this compound is 1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3 .


Chemical Reactions Analysis

Nitriles, including 3-(2-Methoxyphenyl)propanenitrile, can undergo various chemical reactions . For example, they can be hydrolyzed under acidic or basic conditions to form carboxylic acids . They can also be reduced to form primary amines .

Scientific Research Applications

Safe Electrolytes for Lithium-Ion Batteries

  • Application : 3-(2-Methoxyphenyl)propanenitrile is used in the creation of safe electrolytes for lithium-ion batteries.
  • Key Insight : These electrolytes, when mixed with other compounds, demonstrate high safety, better wettability to separators and electrodes, and improved electrochemical performances compared to conventional electrolytes (Liu et al., 2016).

Biocatalytic Hydrolysis

  • Application : Enantioselective biocatalytic hydrolysis of β-aminonitriles, including derivatives of 3-(2-Methoxyphenyl)propanenitrile.
  • Key Insight : The nitrile hydratase enzyme from Rhodococcus rhodochrous shows enantioselectivity for these compounds, effectively converting them to corresponding amides (Chhiba et al., 2012).

Degradation in Aqueous Solutions

  • Application : Research on the degradation of compounds like 3-(2-Methoxyphenyl)propanenitrile in aqueous solutions.
  • Key Insight : The Fe(0)/GAC micro-electrolysis system effectively degrades these compounds, influenced by factors like pH and the presence of granular activated carbon (Lai et al., 2013).

Synthesis of Phenolic Propane Diols

  • Application : Synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates.
  • Key Insight : Different methods examined for obtaining 1-(Methoxyphenyl)propane-1, 3-diols indicate a versatile approach to synthesizing these compounds (Tyman & Payne, 2006).

Oxidation of Lignin Model Compounds

  • Application : Iron porphyrin-catalyzed oxidation of lignin model compounds using derivatives of 3-(2-Methoxyphenyl)propanenitrile.
  • Key Insight : The study discusses the mechanisms and products found in the oxidation process, contributing to our understanding of lignin degradation (Cui & Dolphin, 1995).

Safety And Hazards

The safety data sheet for 3-Methoxypropionitrile, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and avoid its release into the environment .

Relevant Papers Relevant papers on 3-(2-Methoxyphenyl)propanenitrile include studies on its synthesis, characterization, and antimicrobial activity . These papers provide valuable insights into the properties and potential applications of this compound.

properties

IUPAC Name

3-(2-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDFFKLRIYOAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Pérez, R Postolache, MC Reis… - … and copper-catalyzed …, 2021 - research.rug.nl
Homogeneous catalysis is a powerful methodology in organic chemistry that supports countless reactions and applications. 1 It owes this privileged position largely to the power of a …
Number of citations: 0 research.rug.nl
K Muratov, E Kuchuk, S Vellalath… - Organic & …, 2018 - pubs.rsc.org
An efficient and highly productive rhodium-catalyzed method for the synthesis of nitriles employing aldehydes or ketones, methyl cyanoacetate, water and carbon monoxide as starting …
Number of citations: 5 pubs.rsc.org

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